REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:9][CH3:10])=[C:4](N)[CH:5]=[CH:6][CH:7]=1.N([O-])=O.[Na+].[BrH:15]>O>[Br:15][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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FC=1C(=C(C=CC1)N)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
cuprous bromide
|
Quantity
|
9.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
14.33 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)N)OC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture below 5° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture below 5° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
TEMPERATURE
|
Details
|
is heated at 60° C. until the evolution of gas ceases (˜2.5 h)
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether (6×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |